![molecular formula C12H17NO2 B101807 N-tert-Butyl-4-methoxybenzamide CAS No. 19486-73-8](/img/structure/B101807.png)
N-tert-Butyl-4-methoxybenzamide
Overview
Description
“N-tert-Butyl-4-methoxybenzamide” is an organic compound that belongs to the class of benzamides. It has a linear formula of C12H17NO2 . The CAS Number is 19486-73-8 .
Molecular Structure Analysis
The molecular structure of “N-tert-Butyl-4-methoxybenzamide” is represented by the linear formula C12H17NO2 . The average molecular weight is 207.269 Da .Physical And Chemical Properties Analysis
“N-tert-Butyl-4-methoxybenzamide” has a molecular weight of 207.275 g/mol . More specific physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.Scientific Research Applications
Organic Synthesis
N-tert-Butyl-4-methoxybenzamide: is utilized as a building block in organic synthesis. Its structure is beneficial for creating complex molecules due to the steric hindrance provided by the tert-butyl group, which can influence the reactivity and stability of intermediates .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for drug development. It’s particularly useful in the synthesis of drug candidates that require hindered amine motifs, which are challenging to access through traditional methods .
Antioxidant Properties
Research indicates that benzamide derivatives, including N-tert-Butyl-4-methoxybenzamide , exhibit antioxidant activities. These properties are valuable for developing treatments that mitigate oxidative stress-related diseases .
Antibacterial Applications
Benzamides have been studied for their antibacterial propertiesN-tert-Butyl-4-methoxybenzamide could be used to explore new antibacterial agents, especially as antibiotic resistance becomes a growing concern .
Material Science
This compound’s unique properties make it ideal for studying molecular interactions in materials science. It can aid in designing innovative compounds with specific characteristics for various applications.
Chemical Synthesis
N-tert-Butyl-4-methoxybenzamide: is a versatile chemical used in the synthesis of a wide range of chemicals. Its reactivity can be leveraged to create polymers, coatings, and other materials with desired properties .
Safety And Hazards
properties
IUPAC Name |
N-tert-butyl-4-methoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-12(2,3)13-11(14)9-5-7-10(15-4)8-6-9/h5-8H,1-4H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHSACJKCPNPHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80342874 | |
Record name | N-tert-Butyl-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-Butyl-4-methoxybenzamide | |
CAS RN |
19486-73-8 | |
Record name | N-tert-Butyl-4-methoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80342874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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